molecular formula C20H17FN2O2 B4502681 N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

Cat. No.: B4502681
M. Wt: 336.4 g/mol
InChI Key: RXGXFAICDHCYQA-UHFFFAOYSA-N
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Description

N-[(3-Fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine to yield 2-methoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be achieved through a nucleophilic substitution reaction where 3-fluorobenzyl chloride is reacted with the benzamide derivative in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzamide derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-[(3-Fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications:

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3-Fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)-2-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with the fluorine atom at a different position on the phenyl ring.

    N-(3-Chlorophenyl)methyl-2-methoxy-N-(pyridin-2-yl)benzamide: Similar structure with a chlorine atom instead of fluorine.

    N-(3-Methylphenyl)methyl-2-methoxy-N-(pyridin-2-yl)benzamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

N-[(3-Fluorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy and pyridinyl groups further adds to its distinct properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-2-methoxy-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2/c1-25-18-10-3-2-9-17(18)20(24)23(19-11-4-5-12-22-19)14-15-7-6-8-16(21)13-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGXFAICDHCYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE
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N-[(3-FLUOROPHENYL)METHYL]-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE

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